3,3,5-Trimethylcyclohexyl acrylate

Description

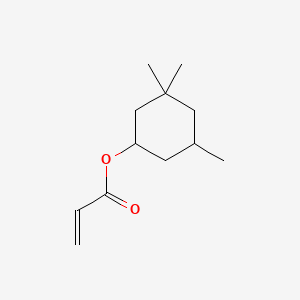

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,3,5-trimethylcyclohexyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h5,9-10H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTBGVBNTHTBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888671 | |

| Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

86178-38-3, 87954-40-3 | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86178-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophoryl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086178383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-Trimethylcyclohexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3S6CM5VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 3,3,5 Trimethylcyclohexyl Acrylate

Direct Esterification Routes

The most prevalent method for synthesizing 3,3,5-trimethylcyclohexyl acrylate (B77674) is the direct esterification of acrylic acid with 3,3,5-trimethylcyclohexanol (B90689). This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester product.

Esterification Involving Propylene (B89431) Oxide and Methyl Isobutanol

An alternative synthetic route to 3,3,5-trimethylcyclohexyl acrylate involves the esterification reaction of propylene oxide and methyl isobutanol. Detailed research findings on this specific pathway are not as readily available in the public domain as the direct esterification method. However, it is mentioned that this reaction can be catalyzed by an acid, with boric acid being a commonly used catalyst. The process would likely involve the reaction of propylene oxide with methyl isobutanol to form an intermediate which is then reacted with an acrylic acid source. Further research is needed to fully elucidate the mechanism and optimize the process parameters for this synthetic route.

Catalytic Aspects and Reaction Specificity (e.g., Boric Acid)

The choice of catalyst is a determining factor in the esterification of 3,3,5-trimethylcyclohexanol. While traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can lead to equipment corrosion and the generation of acidic waste, posing environmental concerns. researchgate.netresearchgate.net Boric acid has emerged as a milder, more environmentally benign, and chemoselective catalyst for esterification reactions. researchgate.netarkat-usa.org

Boric acid's catalytic activity in esterification is notable, particularly for its selectivity. arkat-usa.orgnih.gov Although its use in the direct synthesis of this compound is not extensively documented in readily available literature, its effectiveness in the esterification of other complex alcohols and α-hydroxycarboxylic acids suggests its potential. researchgate.netnih.gov The mechanism of boric acid catalysis is believed to involve the formation of a borate (B1201080) ester intermediate, which then facilitates the nucleophilic attack of the alcohol. This pathway can offer high yields under relatively mild conditions. arkat-usa.orgsemanticscholar.org The specificity of boric acid catalysis is, however, highly dependent on the substrate. researchgate.netarkat-usa.org

In related ester syntheses, other catalysts such as p-toluenesulfonic acid have been traditionally used, leading to high conversion rates. google.com Solid acid catalysts and cation exchange resins are also explored as greener alternatives, though they may result in lower conversion rates under certain conditions. google.com

Process Variables and Their Impact on Product Purity

The purity of the final this compound product is significantly influenced by several process variables during synthesis. Precise control over these parameters is essential to minimize side reactions and the formation of impurities.

Key process variables include:

Reaction Temperature: The temperature must be carefully controlled to ensure a sufficient reaction rate without promoting side reactions such as polymerization of the acrylic acid or dehydration of the alcohol. For similar esterification reactions, temperatures are often maintained in the range of 90-130°C. google.comgoogle.com

Molar Ratio of Reactants: The ratio of 3,3,5-trimethylcyclohexanol to acrylic acid is a critical parameter. An excess of the alcohol can be used to drive the reaction towards the product side, but this necessitates a subsequent removal step. google.com A common molar ratio of acrylic acid to 3,3,5-trimethylcyclohexanol is in the range of 1:1.2 to 1:3.8. google.com

Catalyst Concentration: The amount of catalyst used affects the reaction rate. For instance, p-toluenesulfonic acid is typically used in concentrations of 0.5-2.0% of the total reactant weight. google.com

Water Removal: As esterification is a reversible reaction, the continuous removal of water produced during the reaction is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the yield. google.com This is often achieved through azeotropic distillation using a Dean-Stark apparatus.

Presence of Inhibitors: To prevent the premature polymerization of the acrylic acid and the resulting acrylate ester, a polymerization inhibitor is often added to the reaction mixture. google.com

The following table summarizes the impact of key process variables on the synthesis of similar acrylates, providing insights applicable to this compound production.

| Process Variable | Effect on Purity and Yield | Typical Range/Condition |

| Reaction Temperature | Higher temperatures increase reaction rate but can lead to side reactions and polymerization, reducing purity. | 90°C - 130°C google.comgoogle.com |

| Molar Ratio (Acid:Alcohol) | An excess of alcohol can increase the conversion of the acid but requires efficient removal post-reaction. | 1:1.2 to 1:3.8 google.com |

| Catalyst Concentration | Higher concentrations increase the reaction rate but can also promote side reactions if not optimized. | 0.5% - 2.0% (for p-toluenesulfonic acid) google.com |

| Water Removal | Continuous removal of water drives the reaction to completion, increasing yield. | Azeotropic distillation google.com |

Transesterification Approaches to this compound Derivatives

Transesterification offers an alternative pathway to this compound and its derivatives. This method involves the reaction of an existing ester, such as methyl acrylate or ethyl acrylate, with 3,3,5-trimethylcyclohexanol in the presence of a suitable catalyst. google.comresearchgate.net This approach can be advantageous when the direct esterification is challenging or to produce a range of acrylate esters from a common precursor.

Catalysts for transesterification can be acidic or basic. researchgate.net For instance, lithium-based catalysts have been shown to be effective in the transesterification of methyl methacrylate (B99206). google.com The reaction temperature for transesterification processes typically ranges from 60°C to 140°C. google.com A key aspect of successful transesterification is the removal of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the reaction equilibrium towards the desired product. google.com

Enzymatic catalysis, using lipases, also presents a green alternative for transesterification reactions, offering high selectivity under mild conditions. researchgate.netdtu.dk

Purification and Isolation Techniques for High-Purity Monomer

Achieving a high purity of the this compound monomer is crucial for its subsequent use in polymerization, as impurities can adversely affect the properties of the final polymer. scirp.org The crude product from the esterification or transesterification reaction typically contains unreacted starting materials, catalyst residues, and byproducts.

Common purification and isolation techniques include:

Neutralization and Washing: The crude product is first washed with a basic solution, such as sodium bicarbonate or sodium hydroxide, to remove any unreacted acrylic acid and the acid catalyst. This is followed by washing with water to remove any remaining salts and water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is the primary method for purifying the monomer. scirp.org The lower pressure allows the distillation to be carried out at a lower temperature, which is essential to prevent the thermal polymerization of the acrylate monomer. The efficiency of the distillation column is critical to separate the desired product from close-boiling impurities.

Column Chromatography: For achieving very high purity, especially at a laboratory scale, column chromatography can be employed. dtu.dkscirp.org This technique separates compounds based on their differential adsorption onto a stationary phase.

Use of Inhibitors: Throughout the purification process, it is essential to have a polymerization inhibitor present to prevent the loss of product due to unwanted polymerization. google.com

The final purity of the this compound is typically determined using analytical techniques such as gas chromatography (GC), which can provide a quantitative measure of the monomer content and any impurities. cymitquimica.com Purity levels of over 98% are often required for commercial applications. cymitquimica.com

Polymerization Kinetics and Mechanisms of 3,3,5 Trimethylcyclohexyl Acrylate

Free-Radical Polymerization of 3,3,5-Trimethylcyclohexyl Acrylate (B77674)

Free-radical polymerization is the principal mechanism through which TMCHA forms polymers. This process involves the sequential reaction of monomer units initiated by a free-radical source, leading to the formation of a high molecular weight polymer chain.

The initiation of TMCHA polymerization can be achieved through several methods that generate free radicals. Polymerization may be induced by exposure to heat, light, or contact with chemical initiators. tcichemicals.com

Photoinitiation: Exposure to ultraviolet (UV) light is a common method for initiating the polymerization of TMCHA, particularly in coatings and 3D printing applications. lencolo37.com Photoinitiators, when irradiated with UV light, generate the initial free radicals that start the polymerization chain reaction. nih.govresearchgate.net

Thermal Initiation: At elevated temperatures, certain compounds known as thermal initiators decompose to form free radicals. youtube.com For acrylate polymerization, common thermal initiators include peroxides (like benzoyl peroxide) and azo compounds (such as azobisisobutyronitrile, AIBN). youtube.compcimag.com The decomposition of the initiator molecule into one or more radical species marks the beginning of the polymerization process. youtube.com

Peroxides: Peroxide-based initiators can trigger polymerization upon thermal decomposition. tcichemicals.comyoutube.com The relatively weak oxygen-oxygen bond in peroxides cleaves homolytically to produce reactive radicals.

Following initiation, the polymerization proceeds through propagation and termination steps.

Propagation: A radical generated during initiation adds to the double bond of a TMCHA monomer molecule. This process regenerates a new radical at the end of the growing chain, which can then react with subsequent monomer molecules. This step repeats, rapidly increasing the length of the polymer chain.

The chemical structure of the monomer plays a critical role in its polymerization kinetics. The bulky 3,3,5-trimethylcyclohexyl group in TMCHA imparts significant steric hindrance. This steric bulk influences both the reaction rate and the properties of the resulting polymer.

The presence of the bulky cyclohexyl group can reduce polymerization rates by 30–40% when compared to linear acrylates. However, this structural feature also enhances the mechanical properties and dimensional stability of the final polymer. When compared to its methacrylate (B99206) counterpart, 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA), TMCHA exhibits higher reactivity. The absence of the α-methyl group in the acrylate reduces the steric hindrance around the double bond, thus increasing the polymerization reactivity.

| Feature | 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA) | 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) | Influence of Structure |

| Structure | Acrylate ester with a hydrogen atom at the α-position. | Methacrylate ester with a methyl group at the α-position. | The α-methyl group in TMCHMA introduces additional steric hindrance near the reactive double bond. |

| Reactivity | Higher polymerization reactivity. | Lower polymerization reactivity due to steric hindrance from the α-methyl group. | The absence of the α-methyl group in TMCHA reduces steric hindrance, making the double bond more accessible for polymerization. |

| Resulting Polymer Tg | Lower glass transition temperature (Tg) in the resulting polymer. | Higher glass transition temperature (Tg) due to the restricted chain mobility caused by the α-methyl group. | The bulky side group contributes to stability, but the α-methyl group in TMCHMA has a more significant impact on increasing the Tg of the polymer. |

This table provides a comparative analysis based on structural differences and their impact on reactivity.

Photopolymerization Dynamics and UV-Curing Applications

TMCHA is frequently used as a monofunctional monomer in photocurable formulations for applications such as UV inks, adhesives, and coatings for plastics and metals. lencolo37.comsinocurechem.comspecialchem.com Its properties, including low viscosity and good substrate wetting, make it a valuable component in these systems. lencolo37.com

The kinetics of photopolymerization reactions can be monitored in real-time using various analytical techniques. These methods provide valuable data on reaction rates and curing efficiency.

Real-Time FT-IR Spectroscopy: This technique is widely used to follow the conversion of acrylate monomers during photopolymerization. mdpi.com By monitoring the decrease in the infrared absorption band corresponding to the acrylate C=C double bond, the extent of the reaction can be quantified over time. mdpi.commdpi.com

Photo-Differential Scanning Calorimetry (Photo-DSC): Photo-DSC measures the exothermic heat flow generated during the polymerization reaction upon UV irradiation. mdpi.com This data can be used to determine key curing parameters such as the rate of polymerization and the total degree of cure. Studies on acrylate systems show that as UV light intensity increases, the exothermic heat release also increases, and the time to reach the peak reaction rate decreases, indicating a faster cure. mdpi.com

| UV Light Intensity (mW/cm²) | Time to Peak (s) | Heat of Reaction (J/g) | Degree of Curing (%) |

| 5 | 5.6 | 215.4 | 69.3 |

| 10 | 4.3 | 240.1 | 77.2 |

| 20 | 2.5 | 258.2 | 83.0 |

| 30 | 2.1 | 269.4 | 86.6 |

| 40 | 1.8 | 275.3 | 88.5 |

This table illustrates typical data obtained from a Photo-DSC analysis of a representative UV-curable acrylate resin, showing how increasing light intensity accelerates the curing process and improves the final cure degree. Data adapted from a study on 1,6-hexamethylene diacrylate. mdpi.com

The photopolymerization of TMCHA, often in combination with multifunctional monomers, results in the rapid formation of a highly cross-linked polymer network. This network structure is responsible for the desirable physical and chemical properties of the cured material, such as hardness, chemical resistance, and abrasion resistance.

Curing efficiency is influenced by several factors, including the formulation components (photoinitiator type and concentration) and process parameters like UV light intensity and exposure duration. nih.govmdpi.com Higher light intensity generally leads to a higher curing rate and a greater final degree of conversion. mdpi.com However, there can be an upper limit where the reaction kinetics become controlled by the diffusion rate of reactive species rather than the initiation rate. capes.gov.br Oxygen inhibition, where atmospheric oxygen quenches the free radicals and hinders polymerization, is a common challenge in free-radical photopolymerization that can be mitigated through methods like using an inert atmosphere or adding co-initiators.

Control over Polymerization Processes (e.g., Low Shrinkage Formulations)

The primary mechanism behind the polymerization of this compound is free-radical polymerization, typically initiated by ultraviolet (UV) light. This process leads to the formation of robust, cross-linked polymer networks. The dimensional stability and reduced shrinkage of the resulting polymers are significantly influenced by the monomer's bulky trimethylcyclohexyl group, which imparts steric hindrance.

Low shrinkage is a critical property in many applications of UV-curable resins, such as in coatings, adhesives, and 3D printing, to minimize internal stress, improve adhesion, and ensure dimensional accuracy. ooc.co.jp The control over polymerization-induced shrinkage in formulations containing this compound can be achieved through several methods, including the careful selection of co-monomers and the optimization of curing conditions.

Detailed Research Findings

While specific quantitative data on the polymerization shrinkage of pure this compound under varying conditions is not extensively detailed in readily available literature, general principles of formulating low-shrinkage acrylate resins can be applied. The inherent low shrinkage of TMCHA makes it a valuable component in such formulations. specialchem.comsinocurechem.com

One effective strategy to reduce shrinkage in UV-curable formulations is the incorporation of monomers with high molecular weight and flexible molecular structures. lencolo37.com Although TMCHA is a monofunctional monomer, its relatively high molecular weight compared to simpler acrylates and its bulky cycloaliphatic ring contribute to a lower concentration of double bonds per unit volume, which in turn leads to reduced volumetric shrinkage during polymerization. sinocurechem.comlencolo37.com

The polymerization kinetics, and consequently the shrinkage, can also be influenced by the curing conditions. Factors such as light intensity and the concentration and type of photoinitiator can affect the rate of polymerization. A slower, more controlled polymerization can allow for some stress relaxation to occur before the polymer network becomes fully vitrified, potentially leading to lower final shrinkage stress. mdpi.com

Below is a table summarizing the properties of this compound relevant to its application in low-shrinkage formulations, based on available product data.

| Property | Value/Characteristic | Implication for Low Shrinkage |

| Functionality | Monofunctional | Lower crosslink density compared to multifunctional monomers, which can contribute to lower shrinkage stress. |

| Viscosity | Low specialchem.com | Allows for higher loading of fillers or the use of higher viscosity oligomers, both of which can reduce overall shrinkage. |

| Molecular Structure | Bulky 3,3,5-trimethylcyclohexyl group | The large, rigid cycloaliphatic ring increases the volume per double bond, leading to lower volumetric shrinkage upon polymerization. |

| Compatibility | Good with other acrylates | Enables formulation flexibility to balance shrinkage with other desired properties like hardness and adhesion. |

It is important to note that while 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA), a related compound, is also cited for its low shrinkage properties, the acrylate version generally offers faster curing speeds. ulprospector.com

Copolymerization of 3,3,5 Trimethylcyclohexyl Acrylate with Diverse Monomers

Copolymerization with Other Acrylates and Methacrylates

The copolymerization of TMCHA with other acrylic and methacrylic monomers is a versatile approach to fine-tune the properties of the final polymer. Acrylates and methacrylates are widely used in industrial applications due to their ability to be polymerized or copolymerized with a wide range of monomers, creating materials that can range from soft rubbers to hard, non-film-forming substances. researchgate.net

The inclusion of the bulky 3,3,5-trimethylcyclohexyl group into copolymer structures significantly enhances their mechanical properties. For instance, in copolymers with ethylhexyl acrylate (B77674), the tensile strength can see an increase of up to 50%. This improvement is attributed to the steric hindrance provided by the cyclohexyl group, which contributes to the toughness and dimensional stability of the polymers. The rigid cyclic structure of TMCHA helps to create a good balance between hardness and toughness in the resulting copolymer. lencolo37.com

Table 1: Effect of TMCHA on Mechanical Properties of Copolymers

| Property | Observation | Reference |

| Tensile Strength | Increased by 50% in copolymers with ethylhexyl acrylate. | |

| Toughness | Enhanced due to the steric hindrance from the bulky cyclohexyl group. | |

| Hardness & Toughness | Good balance achieved in copolymers. | lencolo37.com |

Enhancement of Thermal Stability in Copolymer Systems

Copolymerizing 3,3,5-trimethylcyclohexyl acrylate with other monomers leads to a notable improvement in the thermal stability of the resulting polymer. The decomposition onset temperature can be shifted from 180°C to 220°C, indicating a significant enhancement in heat resistance. This increased thermal stability is a crucial attribute for applications where the material is exposed to elevated temperatures.

The ratio of this compound to other comonomers plays a critical role in determining the flexibility and rigidity of the final copolymer. By carefully adjusting these ratios, it is possible to achieve a desired balance between these two properties. For example, a comonomer ratio of 70:30 of trimethylcyclohexyl acrylate to a linear acrylate can provide a well-balanced combination of flexibility and rigidity. This ability to tune the mechanical properties makes TMCHA a valuable monomer for creating materials with specific performance characteristics. eastomat.com

Incorporation into High Glass Transition Temperature (Tg) Acrylic Copolymers

The glass transition temperature (Tg) is a critical property of polymers, defining the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of monomers with bulky, rigid structures, such as this compound, is a well-established method for increasing the Tg of acrylic copolymers. eastomat.comchemrxiv.org

This compound exists as a mixture of cis and trans isomers. tcichemicals.comcymitquimica.com The spatial arrangement of the methyl groups on the cyclohexane (B81311) ring differs between these isomers, which can influence how the monomer units pack in the polymer chain. This difference in packing can, in turn, affect the macroscopic properties of the resulting copolymer, including its glass transition temperature and mechanical strength. While detailed studies specifically isolating the effects of the individual cis and trans isomers of TMCHA on copolymer performance are not extensively available in the provided search results, the principle that isomerism can impact polymer properties is well-established in polymer science. The ratio of cis to trans isomers in the monomer mixture can be a factor in the final properties of the copolymer.

Strategies for Achieving Low Moisture Uptake and High Optical Clarity in Copolymers

A primary strategy for developing copolymers with low moisture uptake and high optical clarity involves the incorporation of monomers with bulky, hydrophobic groups. The 3,3,5-trimethylcyclohexyl group in TMCHA is particularly effective in this regard.

For achieving high optical clarity, the non-polar, non-crystalline nature of the trimethylcyclohexyl group is advantageous. When copolymerized, it can disrupt the chain packing that might otherwise lead to crystallinity and light scattering, thereby maintaining high light transmission and low haze. Copolymers designed for electronic components, which incorporate monomers like 3,3,5-trimethylcyclohexyl (meth)acrylate, demonstrate high light transmission and low haze, making them suitable for optical applications. google.com Products based on cycloaliphatic methacrylate (B99206) monomers like 3,3,5-trimethylcyclohexyl methacrylate are noted for their exceptional optical clarity, a key feature for their use in optical resins and display materials. polysciences.com

A key approach is the copolymerization of this compound or its methacrylate counterpart with other standard acrylic monomers, such as methyl methacrylate. Research indicates that incorporating even small amounts of 3,3,5-trimethylcyclohexyl methacrylate, from 0.2 to 25 percent by weight, can impart a hydrophobic character to the final copolymer. google.com This allows for precise control over the balance of properties, achieving desired levels of moisture resistance and optical performance while maintaining other critical attributes like a high glass transition temperature. google.com

Interactive Table: Copolymer Composition for Hydrophobicity

This table outlines the typical composition range for creating hydrophobic copolymers with desirable properties by incorporating 3,3,5-trimethylcyclohexyl methacrylate.

| Monomer Component | Function | Weight Percentage in Copolymer | Resulting Copolymer Properties |

| 3,3,5-Trimethylcyclohexyl methacrylate | High Tg, Hydrophobic Monomer | 0.2 - 25% | Low moisture uptake, high light transmission, low haze, excellent environmental stability. google.com |

| Methyl Methacrylate | Primary (Meth)acrylate Monomer | 75 - 99.8% | Provides core acrylic polymer backbone. google.com |

Development of Reactive Acrylic Copolymers

Reactive acrylic copolymers are polymers that have functional groups incorporated into their backbone, allowing them to participate in further chemical reactions, such as cross-linking during a curing process. These reactive sites can significantly enhance properties like adhesion and stain resistance in coatings and films. google.com The inclusion of this compound in these copolymers contributes to flexibility, low shrinkage, and improved adhesion. specialchem.com

Adhesion Promotion in Polymeric Films and Coatings

One strategy involves formulating reactive acrylic copolymers (RACPs) for UV/EB-cured applications. In a study targeting improved adhesion, a base acrylic copolymer with a glass transition temperature (Tg) of 30°C initially showed poor adhesion to metal substrates. However, when a portion of the cross-linking monomer was substituted with this compound (TMCHA), the resulting system demonstrated significantly improved performance. The formulated copolymer exhibited 100% adhesion to both aluminum and cold-rolled steel (CRS), along with better flexibility as measured by the mandrel bend test. google.com

The mechanism for this improvement lies in the combination of properties TMCHA brings to the formulation. Its larger molecular structure can reduce shrinkage during the curing process, which in turn minimizes internal stresses at the coating-substrate interface that can compromise adhesion. specialchem.com Additionally, the good wetting characteristics of TMCHA ensure intimate contact between the coating and the substrate surface. lencolo37.com

Carboxylic acid-functional acrylates with cycloaliphatic backbones are also recognized for imparting superior and more consistent adhesion compared to those with aliphatic or aromatic backbones. specialchem.com While TMCHA itself is not an acid-functional monomer, it is often used in conjunction with them and other reactive monomers in complex formulations to achieve a synergistic effect on adhesion. google.comspecialchem.com

Interactive Table: Effect of this compound on Adhesion

This table summarizes the findings of a study on the adhesion of reactive acrylic copolymers on different metal substrates.

| Copolymer System | Substrate | Adhesion Result | Mandrel Bend Performance |

| 30°C Tg Copolymer with PONPGDA | Aluminum & CRS | Poor | Failed |

| 30°C Tg Copolymer with PONPGDA and This compound | Aluminum | 100% Adhesion google.com | Improved |

| 30°C Tg Copolymer with PONPGDA and This compound | Cold-Rolled Steel (CRS) | 100% Adhesion google.com | Improved |

Stain Resistance Mechanisms in Formulated Coatings

Formulated coatings derive their stain resistance from a combination of chemical inertness and a highly cross-linked, impenetrable surface. Reactive acrylic copolymers, particularly those used in UV/EB-cured systems, can be engineered for excellent stain resistance.

The primary mechanism for stain resistance is the creation of a dense polymer network upon curing. A higher degree of cross-linking makes it more difficult for staining agents to penetrate the coating's surface. In studies of reactive acrylic copolymers, increasing the concentration of reactive chromophore sites on the polymer backbone from 4% to 6% was investigated to see if the higher cross-link density would improve stain resistance. google.com The resulting coatings showed better stain resistance than two benchmark resins commonly used in flooring applications where this property is crucial. google.com

Another key mechanism involves modifying the surface energy of the coating. The incorporation of specific comonomers can make the surface less receptive to stains. For instance, fluoromonomers are often included in acrylic emulsion formulations at levels of 0.1% to 10.0% by weight. google.com These monomers migrate to the surface during film formation, creating a low-surface-energy barrier that repels both water- and oil-based stains.

Structure Property Relationships and Material Science of Poly 3,3,5 Trimethylcyclohexyl Acrylate and Its Copolymers

Influence of Monomer Structure on Polymer Microstructure

The polymerization of 3,3,5-trimethylcyclohexyl acrylate (B77674), typically initiated by free radicals, results in the formation of robust, cross-linked polymer networks. The structure of the TMCHA monomer, characterized by a bulky alicyclic ring, plays a important role in shaping the microstructure of the polymer. This bulky group introduces significant steric hindrance, which influences the polymerization process and the final architecture of the polymer chains.

Recent studies have leveraged the properties of TMCHA in advanced applications such as 3D printing. For instance, it is a major component in certain photopolymer resins used in stereolithography (SLA). mdpi.com In these applications, the polymerization process, often initiated by UV light, allows for the creation of intricate microfeatures. mdpi.comnih.gov The arrangement and design of these microstructures on the surface of 3D-printed objects have been shown to significantly influence properties like hydrophobicity. mdpi.com The ability to control the surface geometry at a micro-level, including features like parallel microgrooves and pillar arrays, is a direct consequence of the controlled polymerization of the acrylate monomers. mdpi.com

Correlation Between Steric Bulk and Macroscopic Polymer Properties (e.g., Toughness, Dimensional Stability)

The defining feature of the 3,3,5-trimethylcyclohexyl acrylate monomer is its bulky cyclohexyl group. This structural element provides significant steric hindrance, which in turn imparts notable macroscopic properties to the resulting polymer, including enhanced toughness and dimensional stability. The rigid cyclic structure contributes to the hardness of the polymer. polysciences.com

This correlation is exploited in various industrial applications. For example, in the formulation of light redirecting films, non-polar ethylenically unsaturated monomers like TMCHA are added to improve adhesion to low-energy surfaces. googleapis.com Similarly, in imprint resist compositions for nanoimprint lithography, monofunctional acrylates such as TMCHA are included. google.com The dimensional stability and mechanical strength conferred by the bulky monomer are also critical for the performance of resin-based dental provisional crowns and bridges, where TMCHA is a listed resin component. nih.gov

The steric hindrance from the bulky cyclohexyl group can also influence the polymerization kinetics. While thermal initiation is a viable method for bulk polymer synthesis, it may proceed at a slower, more controlled pace and risks premature termination due to this steric hindrance.

Comparative Analysis with Analogous Alicyclic (Meth)acrylates (e.g., 3,3,5-Trimethylcyclohexyl Methacrylate)

A comparative analysis between poly(this compound) and its methacrylate (B99206) counterpart, poly(3,3,5-trimethylcyclohexyl methacrylate) (TMCHMA), reveals key differences in polymer properties stemming from a subtle change in the monomer structure. The primary distinction is the substitution of a hydrogen atom on the acrylate group with a methyl group in the methacrylate.

General Trends:

Hardness and Rigidity: Methacrylate-based polymers generally yield harder and more rigid materials compared to their acrylate analogs. This is attributed to the additional methyl group in methacrylates, which increases the steric hindrance and restricts the rotation of the main polymer chain. dokumen.pub

Applications: This difference in hardness influences their applications. For example, the higher hydrophobicity and rigidity of TMCHMA make it suitable for use in anaerobic adhesives. TMCHMA is also favored for applications requiring high weatherability, chemical resistance, and optical clarity, such as in coatings and optical resins. polysciences.comulprospector.com

Monomer Properties: The physical properties of the monomers also differ, which can affect processing and polymerization conditions.

| Property | This compound | 3,3,5-Trimethylcyclohexyl Methacrylate |

| Molecular Weight | 196.29 g/mol | 210.32 g/mol sigmaaldrich.com |

| Boiling Point | 40 °C @ 0.1 mmHg dokumen.pub | 79 °C @ 1 mmHg sigmaaldrich.com |

| Refractive Index (n20/D) | Not specified | 1.456 sigmaaldrich.com |

| Density (g/mL at 25°C) | 0.9399 (25°C) dokumen.pub | 0.93 sigmaaldrich.com |

| Viscosity | Low specialchem.com | Low ulprospector.com |

This table presents data for the monomers, which are precursors to the polymers discussed.

Thermal Properties of Polymeric Materials (e.g., Decomposition Onset)

The thermal stability of poly(this compound) and its copolymers is a critical factor for their application, particularly in environments involving elevated temperatures. Generally, polyacrylates exhibit a degree of thermal stability, but the specific decomposition behavior is influenced by the structure of the alkyl side chain.

For many polyacrylates, thermal degradation in an inert atmosphere involves chain scission and other rearrangement reactions. mdpi.com In the absence of oxygen, polyacrylates can degrade through decarboxylation and the formation of monomers and alcohols. mdpi.com The thermal degradation of some cross-linked acrylate polymers, like those based on trimethylolpropane (B17298) triacrylate (TMPTA), has been observed to start at around 400°C. researchgate.net

In comparison, the thermal degradation of polymethacrylates, such as poly(methyl methacrylate) (PMMA), can also proceed via depolymerization, yielding the monomer as the primary volatile product. researchgate.netpsu.edu However, the stability can be influenced by the structure of the ester group. For instance, poly(n-butyl methacrylate) degrades to its monomer to an extent of approximately 40%, with the residue becoming more stable upon prolonged heating. researchgate.net The onset of thermal decomposition for copolymers can be influenced by the composition. For example, in copolymers of polypropyleneglycolfumaratephthalate and acrylic acid, the decomposition process in a nitrogen atmosphere begins around 100°C, with the main decomposition stage occurring between approximately 250°C and 450°C. nih.gov

Spectroscopic and Morphological Analysis of Polymer Networks

The characterization of poly(this compound) networks relies on various analytical techniques to elucidate their chemical structure and physical morphology.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a fundamental tool for analyzing acrylate polymers. spectroscopyonline.com The IR spectra of polyacrylates are typically characterized by strong absorption bands related to the ester group, often following a "Rule of Three" with prominent peaks corresponding to:

C=O stretch: around 1730 cm⁻¹

C-C-O stretch: around 1200 cm⁻¹

O-C-C stretch: around 1100 cm⁻¹ spectroscopyonline.com

For a polymer like poly(this compound), the spectrum would be expected to show these characteristic ester peaks, along with absorptions corresponding to the C-H bonds of the trimethylcyclohexyl group. Comparing the spectra of different poly(meth)acrylates, such as polymethyl methacrylate (PMMA) and polyethyl methacrylate (PEMA), shows that while the dominant ester peaks are present in both, their exact positions and the features of the C-H stretching region (3000-2850 cm⁻¹) differ, allowing for their differentiation. spectroscopyonline.com Attenuated Total Reflection FTIR (ATR-FTIR) is a particularly useful technique for the rapid analysis of polymer samples. mdpi.com

Morphological Analysis: The morphology of polymer networks derived from TMCHA can be investigated using microscopy techniques. For example, in the context of 3D-printed materials, Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the polymer blocks. mdpi.com This allows for the detailed examination of engineered microstructures, such as pillar arrays and microgrooves, and to correlate their physical dimensions and arrangement with macroscopic properties like hydrophobicity. mdpi.com The ability to create such defined surface morphologies is essential for applications in light redirecting films and other optical components where microstructured prismatic elements are employed. google.com

Advanced Characterization Techniques in the Study of 3,3,5 Trimethylcyclohexyl Acrylate and Its Polymers

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3,3,5-trimethylcyclohexyl acrylate (B77674) and for monitoring its polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group, typically in the range of 5.8-6.4 ppm. The protons on the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, generally between 0.8 and 2.2 ppm. The distinct methyl groups at the 3 and 5 positions would likely give rise to singlets or doublets in the 0.8-1.2 ppm range. The presence of cis and trans isomers would further complicate the spectrum, potentially leading to a greater number of distinct signals for the cyclohexyl ring protons and methyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the vinyl group would appear between 120 and 140 ppm. The carbons of the trimethylcyclohexyl moiety would be found in the upfield region, with the quaternary carbon at position 3 and the methine carbon at position 5 having characteristic shifts. The different methyl carbons would also exhibit distinct signals. The complete assignment of all carbon signals would require advanced 2D NMR techniques such as COSY and HMQC to establish connectivity. mdpi.com

A complete and unambiguous assignment of all proton and carbon signals would necessitate dedicated experimental work and comparison with spectral databases. organicchemistrydata.orgipb.pt

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 3,3,5-trimethylcyclohexyl acrylate and for monitoring its polymerization. upi.edu

For the monomer, the FTIR spectrum is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester carbonyl group is typically observed around 1720-1740 cm⁻¹. The C=C stretching vibration of the acrylate double bond appears in the region of 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester linkage give rise to strong bands in the 1100-1300 cm⁻¹ range. Additionally, C-H stretching and bending vibrations of the alkyl groups on the cyclohexyl ring are present in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. spectroscopyonline.com

During polymerization, the intensity of the peaks associated with the acrylate C=C double bond (around 1636 cm⁻¹ and the C-H out-of-plane bending of the vinyl group around 810 cm⁻¹) will decrease significantly. nih.gov This disappearance of the vinyl peaks is a direct indication of the conversion of the monomer into the polymer, poly(this compound). researchgate.net The characteristic ester carbonyl peak, however, will remain in the spectrum of the polymer. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing the surface of cured polymer films. researchgate.net

| Functional Group | Monomer (Expected Wavenumber, cm⁻¹) ** | Polymer (Expected Wavenumber, cm⁻¹) ** |

| C-H (Alkyl) | 2850-3000 | 2850-3000 |

| C=O (Ester) | 1720-1740 | 1720-1740 |

| C=C (Acrylate) | 1620-1640 | Diminished or Absent |

| C-O (Ester) | 1100-1300 | 1100-1300 |

| =C-H bend | ~810 | Diminished or Absent |

Mass Spectrometry (e.g., Electrospray Ionization High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. miamioh.eduslideshare.net The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of 196.29 g/mol . science.gov

Under electron ionization (EI), the molecule is expected to undergo fragmentation. youtube.com Common fragmentation pathways for acrylate esters include the loss of the alkoxy group (the trimethylcyclohexyl group in this case) to form an acylium ion, and cleavage at various points within the cyclohexyl ring. youtube.com The bulky trimethylcyclohexyl group would likely lead to characteristic fragment ions resulting from the loss of methyl or larger alkyl fragments. nih.gov High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), can provide highly accurate mass measurements, further confirming the elemental composition of the monomer and any potential impurities. nih.gov

Chromatographic Techniques for Purity and Compositional Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for determining the purity of this compound and for analyzing the composition of related polymeric systems.

Gas chromatography (GC) is a standard technique for assessing the purity of volatile compounds like acrylate monomers. kelid1.iriiste.org A validated GC method can separate this compound from residual starting materials, byproducts, and inhibitors (such as MEHQ). The purity is typically determined by the area percentage of the main peak in the chromatogram. kelid1.ir Commercial specifications for this compound often cite a purity of greater than 98.0% as determined by GC. researchgate.netpolysciences.com The development of a robust GC method would involve optimizing parameters such as the column type (e.g., a polar capillary column), temperature program, and detector (typically a flame ionization detector, FID). mdpi.combibliotekanauki.pl

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of acrylate monomers and can also be used to characterize oligomers and polymers. organicchemistrydata.orgnih.gov For the monomer, a reversed-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile (B52724) and water, can be developed and validated to quantify purity and identify impurities. science.govsigmaaldrich.comnih.govmdpi.com UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the acrylate chromophore. science.gov

| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Polar Capillary (e.g., DB-624) | Inert Gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) | Purity assessment of the monomer. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV-Vis or Diode Array Detector (DAD) | Purity of monomer, analysis of oligomers. |

Rheological and Thermomechanical Characterization of Polymeric Systems

The rheological and thermomechanical properties of poly(this compound) are critical for understanding its processing behavior and end-use performance.

Rheological studies, typically conducted using a rheometer, provide information about the flow and deformation characteristics of the polymer melt. bibliotekanauki.pl Key parameters that would be investigated include viscosity as a function of shear rate and temperature. For polyacrylates, shear-thinning behavior is common, where the viscosity decreases with increasing shear rate. bibliotekanauki.pl The bulky trimethylcyclohexyl group is expected to increase the viscosity of the polymer compared to less sterically hindered polyacrylates.

Thermomechanical analysis provides insights into the material's response to temperature and mechanical stress. Dynamic Mechanical Analysis (DMA) is used to determine the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of temperature. The glass transition temperature (Tg) of the polymer, a key parameter indicating the transition from a rigid, glassy state to a more rubbery state, can be accurately determined from the peak of the tan delta curve. The bulky, cyclic structure of the trimethylcyclohexyl group is anticipated to impart a relatively high Tg to the polymer, contributing to its hardness and thermal stability. researchgate.net Thermogravimetric analysis (TGA) would be used to assess the thermal stability and decomposition temperature of the polymer. science.gov

Microscopic and Surface Analysis of Cured Films

The morphology and surface characteristics of cured films of poly(this compound) are important for applications such as coatings and adhesives.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface topography of the cured polymer films at the micro- and nanoscale. nih.gov SEM can provide high-resolution images of the surface, revealing features such as surface roughness, defects, or the morphology of any phase-separated domains in copolymer systems. researchgate.net

Computational Chemistry and Molecular Modeling Approaches (e.g., Phase Behavior Prediction using Equations of State)

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and behavior of molecules and polymers like this compound and its corresponding polymer, poly(this compound). These theoretical methods provide insights that can be difficult to obtain through experimental techniques alone, aiding in the design of new materials and the optimization of their applications.

Molecular modeling encompasses a range of techniques, from quantum mechanical calculations on small molecules to classical molecular dynamics simulations of large polymer systems. These methods can predict various properties, including molecular geometry, electronic structure, interaction energies, and the conformational dynamics of polymer chains. For instance, understanding the steric hindrance provided by the bulky 3,3,5-trimethylcyclohexyl group is crucial for predicting the polymerization behavior and the physical characteristics of the resulting polymer.

One of the key applications of computational modeling in the context of this compound is the prediction of its phase behavior, particularly in mixtures with other substances. This is of significant industrial relevance, for example, in processes involving supercritical fluids.

Phase Behavior Prediction using Equations of State

Equations of state (EoS) are thermodynamic models that describe the relationship between temperature, pressure, and volume of a substance. They are widely used to predict the phase behavior of pure components and mixtures. For polymer systems, advanced EoS like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are particularly well-suited. nih.govconicet.gov.arresearchgate.net The PC-SAFT model considers molecules as chains of spherical segments and accounts for attractive and repulsive forces, as well as association interactions like hydrogen bonding. nih.gov

A recent study investigated the high-pressure phase equilibrium of the binary system of carbon dioxide (CO₂) and a similar compound, 3,5,5-trimethylhexyl acrylate (355-TMHA), providing valuable experimental data and modeling using the Peng-Robinson Equation of State (P-R EoS). kfupm.edu.sarsc.org The study determined the miscibility of the components at various temperatures and pressures, finding that the system exhibits Type I phase behavior. kfupm.edu.sarsc.org The experimental data was successfully correlated with the P-R EoS using two temperature-independent binary interaction parameters. kfupm.edu.sarsc.org

The table below presents the experimental data for the phase equilibrium of the CO₂ + 3,5,5-trimethylhexyl acrylate (355-TMHA) system at a temperature of 353.2 K, as reported in the study. This type of data is fundamental for developing and validating predictive EoS models.

| Pressure (MPa) | Mole Fraction of 355-TMHA (x₂) | Phase |

|---|---|---|

| 5.88 | 0.030 | Bubble Point |

| 8.67 | 0.050 | Bubble Point |

| 10.97 | 0.070 | Bubble Point |

| 12.82 | 0.090 | Bubble Point |

| 14.15 | 0.100 | Critical Point |

| 14.01 | 0.098 | Dew Point |

| 12.51 | 0.081 | Dew Point |

| 10.15 | 0.055 | Dew Point |

| 7.73 | 0.035 | Dew Point |

This data illustrates the pressure-composition relationship at a constant temperature, identifying the bubble point, dew point, and critical point of the mixture. Such experimental findings are indispensable for the fine-tuning of EoS parameters to ensure accurate predictions of phase behavior for this compound and its polymer in various solvent systems.

Molecular dynamics (MD) simulations could further complement EoS models by providing a microscopic understanding of the interactions between poly(this compound) chains and solvent molecules. Atomistic simulations can reveal details about chain conformation, packing, and the distribution of solvent molecules around the polymer, offering a more profound insight into the thermodynamic properties and phase behavior.

Applications of 3,3,5 Trimethylcyclohexyl Acrylate in Advanced Functional Materials

High-Performance Coatings and Films

3,3,5-Trimethylcyclohexyl acrylate (B77674) is a key monomer in the formulation of high-performance coatings and films, valued for its ability to enhance durability, resistance properties, and adhesion. Its bulky cyclohexyl group contributes to the formation of polymers with superior hardness, chemical resistance, and weatherability.

UV-Curable Systems for Enhanced Durability and Performance

TMCHA is extensively utilized in ultraviolet (UV) curable coatings and inks. specialchem.comsinocurechem.com Its incorporation into these systems offers several advantages. The free-radical polymerization of the acrylate group, initiated by UV light, results in rapid curing and the formation of highly cross-linked polymer networks. This process contributes to the mechanical strength and durability of the final coating.

The presence of the bulky trimethylcyclohexyl group provides steric hindrance, which leads to polymers with increased toughness and dimensional stability. Furthermore, TMCHA's properties, such as low viscosity and low shrinkage, make it a valuable component in UV-curable formulations, allowing for better processability and final coating quality. specialchem.com

Key Properties of 3,3,5-Trimethylcyclohexyl Acrylate in UV-Curable Systems

| Property | Benefit in UV-Curable Systems |

| Low Viscosity | Facilitates easy formulation and application. specialchem.com |

| Low Shrinkage | Minimizes stress and improves adhesion to the substrate. specialchem.comsinocurechem.com |

| High Reactivity | Enables rapid curing upon UV exposure. |

| Bulky Cycloaliphatic Structure | Enhances hardness, abrasion resistance, and chemical resistance. |

Formulations for Stain Resistance and Adhesion to Diverse Substrates

Coatings formulated with this compound exhibit excellent stain resistance and adhesion to a variety of substrates, including plastics and metals. specialchem.com Reactive acrylic copolymers containing TMCHA have demonstrated superior adhesion compared to traditional systems. In one study, copolymers with TMCHA achieved 100% adhesion to aluminum and cold-rolled steel.

The low surface tension and good wettability of TMCHA contribute to its ability to effectively coat and adhere to different surfaces. lencolo37.com This makes it a suitable component for coatings on challenging substrates where good adhesion is critical for long-term performance.

Advanced Adhesives and Sealants

The same properties that make this compound valuable in coatings also lend themselves to the formulation of advanced adhesives and sealants with enhanced performance characteristics.

Development of Anaerobic and UV-Curing Adhesive Systems

TMCHA is used as a monomer in both anaerobic and UV-curing adhesive systems. specialchem.com In anaerobic adhesives, which cure in the absence of oxygen, the bulky cyclohexyl group can slow down oxygen inhibition, facilitating rapid curing in confined spaces between substrates. It is often blended with methacrylates and initiators in these formulations.

In UV-curing adhesives, TMCHA's rapid polymerization under UV light allows for fast bonding. threebond.com This on-demand curing provides excellent control over the bonding process, enabling precise alignment of components before the adhesive is set. uvcureadhesive.com

Biomedical Adhesives and Medical Device Coatings with Biocompatibility Considerations

Research has explored the use of this compound in biomedical applications due to its potential for good biocompatibility. While all biomedical adhesives must meet stringent criteria for interfacial bonding, bulk cohesive strength, and biocompatibility, the specific properties of TMCHA make it an interesting candidate for this field. nih.gov

Its potential for creating durable and biocompatible coatings is being investigated for medical devices. specialchem.com Light-cured adhesives are commonly used in the assembly of medical devices such as catheters, needles, and syringes. henkel-adhesives.com The development of biocompatible materials is crucial in this area to ensure patient safety. Studies have shown that certain acrylate-based materials can exhibit good biocompatibility. For instance, a study comparing different intraocular lens materials found that AcrySof, an acrylic polymer, was associated with a lower inflammatory response. nih.gov

3D Printing Resins and Additive Manufacturing

The field of additive manufacturing, or 3D printing, has seen significant growth, with a continuous demand for new materials with a wide range of properties. nih.gov this compound is a component in some 3D printing resins, where its properties contribute to the mechanical performance and resolution of the printed objects. specialchem.comsinocurechem.com

TMCHA is used in vat photopolymerization techniques, where a liquid resin is selectively cured by a light source. nih.gov Its low viscosity is advantageous for resin formulation, and its ability to form hard, durable polymers upon curing is beneficial for the final printed part. Research into new photocurable resins is ongoing, with a focus on developing materials with tunable mechanical properties and improved performance. rsc.org The inclusion of monomers like TMCHA can enhance the properties of these resins, contributing to the production of high-resolution and mechanically robust 3D printed objects.

Hydrophobic Resin Formulations for High-Resolution Printing

The incorporation of this compound into resin formulations is critical for developing hydrophobic materials suitable for high-resolution 3D printing. The inherent hydrophobicity of the trimethylcyclohexyl group helps in creating polymers with reduced water uptake and enhanced environmental stability. google.com In the context of stereolithography (SLA) and other photopolymerization-based 3D printing technologies, resin properties such as viscosity, surface tension, and shrinkage are paramount for achieving fine details and dimensional accuracy.

TMCHA is characterized by its very low viscosity, which is a significant advantage in resin formulation. arkema.comlencolo37.com Low-viscosity resins facilitate faster recoating of layers and allow for the inclusion of higher concentrations of other components like oligomers and fillers without making the formulation too viscous for printing. Furthermore, TMCHA exhibits low surface tension and good wettability on various substrates, which promotes better layer-to-layer adhesion and surface finish. lencolo37.com One of the most critical contributions of TMCHA is its low shrinkage upon polymerization. arkema.comspecialchem.com This minimizes internal stresses and warping during the printing process, which is essential for manufacturing objects with high fidelity and resolution.

Mechanical Strength and Print Resolution in 3D Printed Objects

Formulations containing TMCHA can achieve a favorable balance between hardness and toughness. lencolo37.com The related methacrylate (B99206) monomer, 3,3,5-Trimethylcyclohexyl methacrylate, is also noted for its ability to improve the mechanical strength and print resolution of 3D printing resins. polysciences.com The commercial acrylate version, SR420, is known to impart high flexibility and impact strength to cured materials. specialchem.com This combination of properties is crucial for functional parts that need to withstand mechanical stress. The low viscosity of TMCHA also contributes to achieving higher print resolution by enabling the formulation of resins that can precisely replicate intricate geometries. arkema.comlencolo37.com

| Property | Value / Characteristic | Significance in 3D Printing | Reference |

|---|---|---|---|

| Viscosity @ 25°C | 2-8 mPa·s | Enables fast layer recoating and high-resolution printing. | arkema.comlencolo37.com |

| Shrinkage | Low | Improves dimensional accuracy and reduces warping. | arkema.comspecialchem.com |

| Surface Tension @ 20°C | 27.1-27.3 mN/m | Promotes good substrate wetting and smooth surfaces. | arkema.comlencolo37.com |

| Mechanical Balance | Good balance of hardness and toughness; high flexibility. | Contributes to durable and impact-resistant printed parts. | lencolo37.comspecialchem.com |

| Glass Transition Temp (Tg) | 25-43 °C | Influences the thermal stability and rigidity of the final part. | arkema.comlencolo37.com |

Optical Materials with Tailored Properties

This compound is utilized in the formulation of advanced optical materials due to its excellent optical clarity and stability. It is often supplied as a clear, transparent liquid with low color. lencolo37.comcymitquimica.com These fundamental properties make it a suitable monomer for creating polymers where high light transmission is a requirement. The refractive index of the commercial grade SR420 is approximately 1.4453 at 25°C, a value useful for optical engineering and the design of polymer lenses and coatings. arkema.com Copolymers formulated with TMCHA have been shown to exhibit high light transmission and low haze, properties that are essential for applications in optical components and displays. google.com

Transparent Coatings and Resins for Display and Lens Applications

In the field of optical materials, TMCHA and its methacrylate counterpart are key ingredients in resins for transparent coatings and components. The methacrylate version, in particular, is used to formulate clear, impact-resistant coatings for optical and display materials. polysciences.com These coatings protect sensitive surfaces while maintaining high optical performance.

Copolymers containing 3,3,5-trimethylcyclohexyl (meth)acrylate are specifically developed for electronic component applications, including displays, due to their combination of high heat resistance, high light transmission, and low haze. google.com The monomer's properties are also leveraged in the production of optical fibers, where clarity and a stable refractive index are critical for signal transmission. arkema.com Its low viscosity and good adhesion characteristics further enhance its utility in applying thin, uniform, and durable protective layers on various optical substrates. specialchem.com

UV Resistance and Optical Clarity in Polymeric Components

For many optical applications, particularly those involving outdoor exposure or proximity to light sources, UV resistance is a critical performance metric. The cycloaliphatic structure of TMCHA contributes to the stability of the polymer backbone. The related monomer, 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA), is noted for its high weatherability and UV resistance, which is attributed to its rigid and stable cyclic group. polysciences.comulprospector.com

Commercial grades of this compound are marketed for their weatherability and suitability for use in rapid cure technologies like UV/EB curing. specialchem.com Copolymers synthesized with TMCHA demonstrate excellent UV resistance, which helps to prevent yellowing and degradation of optical properties over time. google.com This makes it a valuable component for creating durable polymeric components that must maintain their optical clarity and mechanical integrity upon prolonged exposure to ultraviolet radiation.

Role in Industrial Composites and Polymer Modification

Beyond its use in 3D printing and optics, this compound serves as an important monomer and modifier in the formulation of industrial composites and polymers. Its unique structure allows it to be incorporated into polymer chains to impart specific properties such as improved durability, chemical resistance, and adhesion. storchem.com

Environmental and Toxicological Research on 3,3,5 Trimethylcyclohexyl Acrylate

Ecotoxicological Investigations

Ecotoxicological studies focus on the impact of 3,3,5-trimethylcyclohexyl acrylate (B77674) on various environmental compartments and organisms.

Acute toxicity testing has been conducted on representative species from different trophic levels in aquatic ecosystems, including fish, invertebrates, and algae. The results indicate that the substance is toxic to aquatic organisms.

Specific findings from these studies include:

Fish: A 96-hour acute toxicity study using the zebrafish (Danio rerio) established a median lethal concentration (LC50) of 1.9 mg/L. ecetoc.org

Invertebrates: For the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) was determined to be 14.43 mg/L. ecetoc.org

Algae: In a 72-hour study with the green algae Pseudokirchneriella subcapitata, the EC50 was found to be greater than 0.59 mg/L. ecetoc.org

Microorganisms: The no-observed-effect concentration (NOEC) for activated sludge microorganisms after 3 hours of exposure was greater than 1,000 mg/L, suggesting a lower toxicity to the bacteria involved in wastewater treatment processes. ecetoc.org

Table 1: Aquatic Toxicity of 3,3,5-Trimethylcyclohexyl Acrylate

| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Citation |

|---|---|---|---|---|---|

| Fish | Danio rerio | LC50 | 1.9 | 96 hours | ecetoc.org |

| Invertebrate | Daphnia magna | EC50 | 14.43 | 48 hours | ecetoc.org |

| Algae | Pseudokirchneriella subcapitata | EC50 | > 0.59 | 72 hours | ecetoc.org |

| Microorganisms | Activated Sludge | NOEC | > 1000 | 3 hours | ecetoc.org |

Specific studies detailing the biodegradation pathways of this compound in water, sediment, or soil were not identified in the reviewed literature. However, the biodegradability of acrylic polymers is known to be influenced by several factors, including their chemical structure and environmental conditions. sfu.cadtu.dk Molecular features such as extensive chain branching can increase a substance's resistance to aerobic biodegradation. specialchem.com The structure of this compound, which includes a highly substituted cyclohexyl group, may influence its rate and pathway of degradation in the environment. The process of biodegradation involves microorganisms utilizing the chemical for energy and biomass, a process that can be affected by temperature, pH, and the presence of oxygen. specialchem.com

There is no specific experimental data, such as a bioconcentration factor (BCF), available for this compound from the reviewed sources. Bioaccumulation is the net result of the uptake, distribution, and elimination of a substance in an organism. ecetoc.org For many organic chemicals, the potential to bioaccumulate in aquatic organisms is estimated using the octanol-water partition coefficient (Log Kow). ecetoc.orgcefas.co.uk A high Log Kow value can indicate a tendency for a substance to accumulate in fatty tissues. However, other factors, including molecular size and the potential for metabolism by the organism, also play a crucial role in determining the actual bioaccumulation potential. ecetoc.orgcefas.co.uk According to classifications provided by companies to the European Chemicals Agency (ECHA), this substance is not identified as being Persistent, Bioaccumulative, and Toxic (PBT). cefas.co.uk

Specific environmental transport and distribution modeling studies for this compound, including data on its adsorption/desorption coefficient (Koc) and Henry's Law Constant, are not available in the reviewed literature. This substance is a colorless liquid at standard conditions. ecetoc.org Its environmental distribution will be governed by its physical-chemical properties. The primary release to the environment is expected to occur from industrial uses, such as in the production of articles and for thermoplastic manufacturing. cefas.co.uk

Mammalian Toxicology Research

Toxicological research in mammals helps to characterize the potential hazards to human health. For this compound, this has included assessments of acute toxicity.

Acute toxicity studies have been conducted to determine the effects of a single, short-term exposure to this compound through oral and dermal routes. The results indicate low acute toxicity via these exposure pathways.

Oral Exposure: In a study with female rats, the median lethal dose (LD0) was determined to be greater than 2,000 mg/kg of body weight. ecetoc.org The absence of adverse toxic effects at this level meant a more precise value could not be determined. ecetoc.org

Dermal Exposure: A study in male and female rats established the dermal LD0 to be greater than 2,000 mg/kg of body weight. ecetoc.org

Table 2: Acute Mammalian Toxicity of this compound

| Exposure Route | Species | Endpoint | Value (mg/kg bw) | Citation |

|---|---|---|---|---|

| Oral | Rat (female) | LD0 | > 2000 | ecetoc.org |

| Dermal | Rat (male/female) | LD0 | > 2000 | ecetoc.org |

Studies on Skin and Eye Irritation Potential

Research based on standardized hazard assessments has classified this compound as a skin and eye irritant. nih.govtcichemicals.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the hazard statements H315 "Causes skin irritation" and H319 "Causes serious eye irritation". nih.govtcichemicals.comchemical-label.com

Studies on acrylates, in general, indicate that they can cause varying degrees of skin irritation, from mild to severe. radtech.org For this compound specifically, a high percentage of notifications to the ECHA C&L inventory classify it as a skin and eye irritant. nih.gov In case of skin contact, the recommended first aid is to wash the affected area with plenty of soap and water. tcichemicals.com For eye contact, rinsing cautiously with water for several minutes is advised, and contact lenses should be removed if present and easy to do. tcichemicals.comchemicalbook.com

Table 1: GHS Hazard Classifications for Skin and Eye Irritation

| Hazard | GHS Hazard Statement | Source |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | nih.govtcichemicals.com |

| Eye Irritation | H319: Causes serious eye irritation | nih.govtcichemicals.comchemicalbook.com |

Research on Allergic Sensitization and Dermatitis Mechanisms

This compound is recognized as a skin sensitizer, with the GHS hazard statement H317: "May cause an allergic skin reaction". tcichemicals.com Allergic contact dermatitis (ACD) from acrylates is a significant occupational and consumer health issue. nih.govmdpi.com The mechanism is a delayed-type, or Type IV, hypersensitivity reaction mediated by the immune system's T-lymphocytes. nih.govdermnetnz.org

The process begins when the acrylate monomer, acting as a small molecule called a hapten, penetrates the outer layer of the skin. nih.govnih.gov It then binds to skin proteins, forming a hapten-protein conjugate that can be recognized by immune cells like Langerhans cells. bu.edu These cells process the antigen and present it to T-lymphocytes in the lymph nodes, leading to the creation of antigen-specific memory T-cells. This initial process is the sensitization phase and produces no rash. nih.gov